UpApU

Transcription Initiation RNA Polymerase Kinetics

Researchers studying RNA polymerase kinetics require a defined primer enabling catalytic, reiterative synthesis-unlike ApUpA, which forms a stable, non-dissociating complex. Substituting UpApU with other trinucleotides invalidates experiments due to divergent enzyme kinetics and codon specificity. • Catalytic UpA+UTP synthesis enables abortive initiation kinetic studies; ApUpA cannot substitute. • 5-fold redox modulation of synthesis rate probes polymerase conformational dynamics. • Unique UAU sequence directs tyrosyl-tRNA ribosome binding for codon-anticodon studies. Supplied with full analytical documentation. Standard packs available from stock for immediate dispatch.

Molecular Formula C28H35N9O20P2
Molecular Weight 879.6 g/mol
CAS No. 752-71-6
Cat. No. B1227553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpApU
CAS752-71-6
SynonymsUpApU
uridylyl-(3'-5')-adenylyl-(3'-5')uridine
Molecular FormulaC28H35N9O20P2
Molecular Weight879.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)O)O
InChIInChI=1S/C28H35N9O20P2/c29-22-14-23(31-7-30-22)37(8-32-14)26-19(44)16(41)11(54-26)6-52-58(48,49)57-59(50,51)56-10(21-17(42)20(45)25(55-21)36-4-2-13(39)34-28(36)47)5-9-15(40)18(43)24(53-9)35-3-1-12(38)33-27(35)46/h1-4,7-11,15-21,24-26,40-45H,5-6H2,(H,48,49)(H,50,51)(H2,29,30,31)(H,33,38,46)(H,34,39,47)/t9-,10?,11-,15-,16-,17+,18-,19-,20-,21-,24-,25-,26-/m1/s1
InChIKeyRWGYKSCLCLDNNU-FEQDLHONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UpApU Trinucleotide (CAS 752-71-6): Technical Baseline and Role in RNA Research


UpApU (CAS 752-71-6), also known as uridylyl-(3'-5')-adenylyl-(3'-5')-uridine, is a synthetic RNA trinucleotide with the sequence U-A-U [1]. It serves as a fundamental component in molecular biology, primarily recognized as a codon for the amino acid tyrosine in protein synthesis [2]. This molecule is widely used as a substrate or primer in assays investigating RNA polymerase mechanisms and the kinetics of transcription initiation [3].

Procurement Considerations: Why UpApU Is Not a Drop-In Replacement for ApUpA or UpA


The substitution of UpApU with its sequence analog ApUpA or the shorter dinucleotide UpA is scientifically invalid due to their divergent roles in transcription complex stability, enzyme kinetics, and even codon specificity. The unique UAU sequence confers distinct structural properties and biological functions that cannot be replicated by other trinucleotides. Empirical data demonstrates that these sequence differences translate into significant, quantifiable variations in enzymatic behavior, as detailed in the evidence guide below [1]. The choice of substrate is a critical determinant of experimental outcome in transcription initiation studies.

Quantitative Evidence of UpApU Functional Differentiation


Differential Formation Kinetics vs. ApUpA in RNA Polymerase Assays

UpApU and ApUpA exhibit starkly different formation kinetics with E. coli RNA polymerase. Under identical conditions (poly[d(A-T)] template, binary enzyme-DNA complex), the addition of UpA and UTP leads to catalytic synthesis of UpApU until substrate exhaustion. In direct contrast, ApU and ATP result in ApUpA formation that is stoichiometric with enzyme concentration, indicating the formation of a stable, non-dissociating ternary complex [1].

Transcription Initiation RNA Polymerase Kinetics

Opposing Responses to Rifampicin: UpApU Synthesis is Inhibited While ApUpA is Stimulated

The antibiotic rifampicin, a classic transcription inhibitor, exerts opposite effects on the synthesis of UpApU and ApUpA from their respective dinucleotide primers. In a study using E. coli RNA polymerase, the synthesis of UpApU was inhibited by approximately 50% in the presence of rifampicin. Conversely, the synthesis of ApUpA was stimulated to a great extent under the same conditions [1].

Transcription Inhibition RNA Polymerase Rifampicin

Redox Sensitivity: 5-Fold Modulation of UpApU Synthesis Rate

The rate of UpApU synthesis by E. coli RNA polymerase is highly sensitive to the redox environment, a property not equally shared by all trinucleotides. Pre-incubation of the enzyme with 1 mM of the reducing agent 2-mercaptoethanol resulted in a 5-fold increase in the rate of UpApU synthesis. In contrast, treatment with 1 mM of the oxidizing agent 5,5'-dithio-bis(2-nitrobenzoic) acid (DTNB) caused a 6-fold decrease in the reaction rate [1]. This modulation is primarily due to effects on product release from the transcription complex.

Enzyme Kinetics Transcription Redox Regulation

UpApU Synthesis as a Probe for Polymerase Inhibitor Selectivity

The synthesis of UpApU serves as a diagnostic tool to differentiate inhibitor action on RNA polymerases from various sources. The dye Cibacron Blue F3GA inhibits both polymer formation and the primed abortive synthesis of UpApU by E. coli and wheat germ polymerase II. However, it was found that the primed initiation reaction (synthesis of UpApU) by calf thymus polymerase II is resistant to this dye [1].

Enzyme Inhibition RNA Polymerase Cibacron Blue

Defined Role as a Tyrosine Codon: Basis for Ribosome Binding Studies

UpApU (UAU) is functionally defined as one of the two RNA codons that specify the amino acid tyrosine during translation, the other being UpApC (UAC) [1]. In classical ribosome binding assays, synthetic trinucleotides like UpApU direct the specific binding of tyrosyl-tRNA to ribosomes. In contrast, other trinucleotides such as ApUpU and ApUpC were found to direct binding for isoleucine, while ApApU and ApApC direct binding for asparagine [1].

Translation Codon Ribosome

High-Value Research Scenarios Requiring UpApU


Mechanistic Studies of Transcription Initiation and Elongation

Use UpApU as a defined primer for 'abortive initiation' assays. Its catalytic formation from UpA and UTP, as opposed to the stable complex formed by ApUpA, makes it an ideal substrate for studying the kinetics of the early, reiterative stages of transcription. The quantifiable modulation of its synthesis by redox reagents also provides a robust model for investigating the conformational dynamics of the RNA polymerase complex during initiation [1].

Screening and Characterization of RNA Polymerase Inhibitors

Employ the synthesis of UpApU as a specific, well-characterized enzymatic readout to differentiate the mechanisms of novel transcription inhibitors. The distinct responses to rifampicin (inhibition of UpApU synthesis vs. stimulation of ApUpA) and Cibacron Blue (source-dependent inhibition) demonstrate that this trinucleotide can be used to dissect whether a compound targets the initiation, elongation, or translocation steps of the polymerase [2].

Fundamental Research on Translation and Ribosome Function

Procure UpApU for experiments requiring the specific recognition of the UAU tyrosine codon. Classic ribosome-binding studies have established its unique role in directing tyrosyl-tRNA to the ribosome, a function that cannot be fulfilled by other trinucleotides. This makes it an essential tool for studying codon-anticodon interactions, tRNA selectivity, and the fidelity of protein synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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